molecular formula C15H26O2 B156011 Oplopanone CAS No. 1911-78-0

Oplopanone

Cat. No.: B156011
CAS No.: 1911-78-0
M. Wt: 238.37 g/mol
InChI Key: WLXJHVQYKOJBBN-NJVJYBDUSA-N
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Description

Oplopanone is an organic compound with the chemical formula C15H26O2. It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units. This compound is known for its presence in certain plant species, particularly in the genus Oplopanax. This compound is a colorless liquid with a fragrant smell and is often used as an ingredient in spices and fragrances due to its unique scent .

Scientific Research Applications

Oplopanone has a wide range of scientific research applications, including:

Safety and Hazards

According to a Material Safety Data Sheet, Oplopanone may cause skin and eye irritation. It’s recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oplopanone can be synthesized through the esterification reaction of malic acid (mephylacetic acid) and chloroformic acid (chloroacetic acid). The specific preparation method involves the reaction of trimelic acid and chloroformic acid under appropriate conditions to generate chloromethylmepylacetate. This intermediate is then reacted with ammonium thiocyanate to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Oplopanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol.

Mechanism of Action

The mechanism of action of oplopanone involves its interaction with specific molecular targets and pathways. In biological systems, this compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence inflammatory pathways and microbial growth .

Comparison with Similar Compounds

Oplopanone is unique among sesquiterpenoids due to its specific chemical structure and properties. Similar compounds include:

In comparison, this compound stands out for its unique scent and its potential applications in both the fragrance industry and traditional medicine. Its distinct chemical structure allows for specific interactions in biological systems, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXJHVQYKOJBBN-NJVJYBDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172633
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911-78-0
Record name (-)-Oplopanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1911-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oplopanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of oplopanone?

A1: this compound has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol. []

Q2: What spectroscopic techniques have been used to characterize the structure of this compound?

A2: Researchers have employed various spectroscopic methods to elucidate the structure of this compound and its derivatives. These techniques include 1D and 2D NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet Spectroscopy), HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and ECD (Electronic Circular Dichroism). [, , , , , ]

Q3: What are the potential anti-osteoporotic effects of this compound?

A3: Studies using MC3T3-E1 cells, a model for osteoblast differentiation, demonstrated that this compound stimulated osteogenic differentiation at concentrations of 4 µg/mL and 20 µg/mL. [] Additionally, an n-hexane extract of Homalomena gigantea rhizome, rich in this compound (9.8%), exhibited anti-osteoporotic activity by increasing alkaline phosphatase activity, collagen content, and mineralization in MC3T3-E1 cells. []

Q4: What is the significance of the this compound skeleton in understanding its ECD spectra?

A5: The unique this compound skeleton, with its acyclic carbonyl group, poses challenges in directly applying the ketone octant rule for interpreting its ECD spectra. This complexity arises from the uncertainty in defining the nodal surface separating front and back octants. [] Computational methods like TDDFT calculations become crucial in dissecting group contributions to the carbonyl n-π* ECD band and establishing absolute configuration.

Q5: Has this compound demonstrated any cytotoxic activity?

A7: While this compound itself hasn't been extensively studied for cytotoxicity, extracts and fractions rich in this compound from various sources, such as Porella perrottetiana, Juniperus lucayana, and Chamaecyparis lawsoniana, have shown cytotoxic activity against different cancer cell lines. [, , ] Further isolation and testing of this compound are necessary to confirm its specific contribution to the observed cytotoxicity.

Q6: What is the significance of discovering oplopanonyl acetate in Chamaecyparis species?

A8: The identification of oplopanonyl acetate, the acetate ester of this compound, in the volatile fractions of Chamaecyparis lawsoniana and C. pisifera is significant due to the relatively rare occurrence of this sesquiterpene derivative in nature. [] This finding contributes to the chemotaxonomic understanding of these species and highlights the potential of exploring Chamaecyparis species as sources of novel this compound derivatives.

Q7: What is known about the biosynthesis of this compound?

A9: While the precise biosynthetic pathway of this compound is yet to be fully elucidated, it is classified as a sesquiterpene, suggesting its origin from the precursor farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. [] Further research involving isotopic labeling studies and enzyme characterization is needed to unravel the detailed biosynthetic steps leading to this compound formation in different plant species.

Q8: What is the role of this compound in plant defense mechanisms?

A10: Many sesquiterpenes, including those structurally related to this compound, are known to play crucial roles in plant defense mechanisms against herbivores and pathogens. [] They can act as repellents, deterrents, or toxins, protecting the plant from damage. While specific studies on this compound's role in plant defense are limited, its presence in various plant species, some of which are traditionally used for their medicinal properties, suggests a potential involvement in plant protection strategies.

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